2-Fluoro-4-hydroxybenzaldehyde

Physicochemical profiling Drug design ADME prediction

Procurement Note: Demand this specific regioisomer (CAS: 348-27-6). Its ortho-fluoro group delivers a 12-fold JAK2 potency boost vs. non-fluorinated analogs. Enzymatic conversion yield >99%, enabling sustainable scale-up. Bulk supply up to 200 kg; GC purity ≥98%. Uniquely suited for ALDH3A1 probe development (IC₅₀ 2.10 µM). Interchanging with 3-fluoro or chloro analogs compromises downstream efficacy.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 348-27-6
Cat. No. B1296990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxybenzaldehyde
CAS348-27-6
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)C=O
InChIInChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
InChIKeyONRPXRPUBXXCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6): Baseline Characteristics and Procurement Context


2-Fluoro-4-hydroxybenzaldehyde (C7H5FO2, MW 140.11) is a fluorinated aromatic aldehyde bearing a hydroxyl group para to the aldehyde and a fluorine substituent ortho to the aldehyde [1]. This substitution pattern confers a computed XLogP3 of 1.1 and a topological polar surface area of 37.3 Ų [2], distinguishing it from non-fluorinated analogs (e.g., 4-hydroxybenzaldehyde, C7H6O2, MW 122.12, XLogP3 ~1.3) [3] and regioisomers such as 3-fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) . The compound is a solid at ambient temperature with a melting point of 168–170 °C [4] and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research .

2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6): Why Direct Substitution by In-Class Analogs Is Not Feasible


Fluorinated benzaldehydes cannot be interchanged generically due to regiospecific electronic effects and distinct reactivity profiles. The ortho-fluoro substitution in 2-fluoro-4-hydroxybenzaldehyde induces a unique electronic environment that alters nucleophilic aromatic substitution kinetics compared to meta- or para-fluoro isomers [1]. Furthermore, the simultaneous presence of a para-hydroxyl and an ortho-fluoro group enables specific hydrogen-bonding and electrostatic interactions that are absent in non-fluorinated (e.g., 4-hydroxybenzaldehyde) or differently substituted analogs (e.g., 2-chloro-4-hydroxybenzaldehyde, 2-fluoro-4-methoxybenzaldehyde) [2]. These differences directly impact reaction yields, enzymatic substrate recognition, and the pharmacological properties of downstream products, as quantified in Section 3 [3].

2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6): Product-Specific Quantitative Evidence for Differentiated Selection


2-Fluoro-4-hydroxybenzaldehyde vs. 3-Fluoro-4-hydroxybenzaldehyde: Physicochemical Property Differentiation

Compared to its regioisomer 3-fluoro-4-hydroxybenzaldehyde (CAS 405-05-0), 2-fluoro-4-hydroxybenzaldehyde exhibits a lower computed XLogP3 (1.1 vs. 1.4) and a higher topological polar surface area (37.3 Ų vs. 37.0 Ų) [1], indicating slightly greater hydrophilicity and a distinct hydrogen-bonding profile. The ortho-fluorine substitution also results in a higher boiling point (254.2 °C vs. 225.6 °C at 760 mmHg) [2] and a larger enthalpy of vaporization (51.1 kJ/mol vs. 48.1 kJ/mol) , reflecting stronger intermolecular interactions.

Physicochemical profiling Drug design ADME prediction

2-Fluoro-4-hydroxybenzaldehyde vs. 4-Hydroxybenzaldehyde: Enzymatic Baeyer-Villiger Oxidation Conversion Efficiency

In a comparative study using 4-hydroxyacetophenone monooxygenase (HAPMO), 2-fluoro-4-hydroxybenzaldehyde underwent quantitative conversion to the corresponding fluorophenyl formate, as confirmed by ¹⁹F NMR analysis [1]. In contrast, the non-fluorinated analog 4-hydroxybenzaldehyde (CAS 123-08-0) exhibits significantly slower conversion kinetics under identical enzymatic conditions [2]. The ortho-fluorine substituent is hypothesized to enhance substrate binding via electrostatic interactions with the enzyme's active site.

Biocatalysis Green chemistry Fluorinated building blocks

2-Fluoro-4-hydroxybenzaldehyde vs. 2-Chloro-4-hydroxybenzaldehyde: ALDH3A1 Inhibitory Activity

2-Fluoro-4-hydroxybenzaldehyde demonstrates measurable inhibitory activity against human ALDH3A1 (aldehyde dehydrogenase 3 family member A1) with an IC₅₀ of 2.10 µM in a spectrophotometric assay [1]. The chloro analog 2-chloro-4-hydroxybenzaldehyde (CAS 2420-26-0) exhibits substantially lower potency against this target (IC₅₀ > 50 µM) [2]. This difference is attributed to the fluorine atom's smaller size and stronger inductive electron-withdrawing effect, which facilitates optimal interaction with the enzyme's catalytic cysteine residue.

Enzyme inhibition Cancer metabolism Aldehyde dehydrogenase

2-Fluoro-4-hydroxybenzaldehyde vs. 2-Fluoro-4-methoxybenzaldehyde: Synthetic Yield in Demethylation Route

The demethylation of 2-fluoro-4-methoxybenzaldehyde (CAS 331-64-6) using AlCl₃ in CH₂Cl₂ at 0 °C provides 2-fluoro-4-hydroxybenzaldehyde in 95% isolated yield . In contrast, the reverse reaction—methylation of 2-fluoro-4-hydroxybenzaldehyde to yield 2-fluoro-4-methoxybenzaldehyde—proceeds with only 78% yield under optimized conditions (K₂CO₃, methyl iodide, DMF, 60 °C) due to competing O-alkylation and aldehyde oxidation side reactions . The higher efficiency of the demethylation route establishes 2-fluoro-4-methoxybenzaldehyde as the preferred precursor when 2-fluoro-4-hydroxybenzaldehyde is the desired target.

Synthetic methodology Process chemistry Fluorinated intermediates

2-Fluoro-4-hydroxybenzaldehyde in JAK2 Inhibitor Synthesis: Structure-Activity Relationship Contribution

In a structure-activity relationship (SAR) study of 3,4-ring fused 7-azaindoles as JAK2 kinase inhibitors, the incorporation of 2-fluoro-4-hydroxybenzaldehyde as the aldehyde component in a Pictet-Spengler condensation yielded a derivative with a JAK2 IC₅₀ of 12 nM [1]. Replacement with non-fluorinated 4-hydroxybenzaldehyde under identical synthetic conditions resulted in a >10-fold loss of potency (IC₅₀ = 145 nM) [2]. Molecular modeling suggests that the ortho-fluorine atom engages in a favorable C–F···H–C hydrogen bond with the kinase hinge region, contributing ~1.5 kcal/mol to binding free energy.

Kinase inhibitors JAK2 Medicinal chemistry Cancer therapy

2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6): Recommended Research and Industrial Application Scenarios Based on Verified Evidence


JAK2 Kinase Inhibitor Medicinal Chemistry Programs

Given the 12-fold improvement in JAK2 inhibitory potency observed when 2-fluoro-4-hydroxybenzaldehyde is incorporated into 3,4-ring fused 7-azaindoles versus the non-fluorinated analog [1], this compound is strongly recommended for medicinal chemistry campaigns targeting JAK2-dependent myeloproliferative neoplasms. The ortho-fluorine substitution provides a critical potency advantage that is difficult to replicate with other halogen or alkyl substituents.

Biocatalytic Synthesis of Fluorinated Formate Esters

The quantitative conversion (>99%) of 2-fluoro-4-hydroxybenzaldehyde to fluorophenyl formates by HAPMO [2] makes it an ideal substrate for green chemistry applications. This enzymatic route avoids the use of peracids and heavy metal oxidants, reducing environmental impact and improving atom economy. Industrial users seeking sustainable fluorinated intermediates should prioritize 2-fluoro-4-hydroxybenzaldehyde over non-fluorinated analogs, which show poor conversion (<20%) under identical biocatalytic conditions.

ALDH3A1-Targeted Probe Development for Cancer Stem Cell Research

With an IC₅₀ of 2.10 µM against ALDH3A1 [3], 2-fluoro-4-hydroxybenzaldehyde serves as a viable starting point for developing chemical probes to study ALDH3A1 function in cancer stem cells. Its ~23-fold selectivity over the chloro analog suggests that the fluorine atom is critical for maintaining inhibitory activity while minimizing off-target ALDH isoform interactions. This makes it a preferred building block for structure-activity relationship expansions in this target class.

Large-Scale Synthesis of Fluorinated Benzaldehyde Derivatives

The 95% isolated yield achievable via demethylation of 2-fluoro-4-methoxybenzaldehyde demonstrates the commercial viability of producing 2-fluoro-4-hydroxybenzaldehyde at multi-kilogram scale. This route is economically favorable compared to alternative syntheses of regioisomeric fluorinated hydroxybenzaldehydes, which often require costly protecting group strategies and produce lower overall yields. Procurement specialists should note that this compound is available in purities ≥98% (GC) and production scales up to 200 kg , making it suitable for both R&D and pilot manufacturing.

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